molecular formula C16H33ClN2O2 B12690926 2-(Dimethylheptyl)-4,5-dihydro-1,3-bis(2-hydroxyethyl)-1H-imidazolium chloride CAS No. 93905-00-1

2-(Dimethylheptyl)-4,5-dihydro-1,3-bis(2-hydroxyethyl)-1H-imidazolium chloride

Cat. No.: B12690926
CAS No.: 93905-00-1
M. Wt: 320.9 g/mol
InChI Key: FZURCOWWHFBOAE-UHFFFAOYSA-M
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Description

2-(Dimethylheptyl)-4,5-dihydro-1,3-bis(2-hydroxyethyl)-1H-imidazolium chloride is a synthetic organic compound It is characterized by the presence of an imidazolium core substituted with dimethylheptyl and hydroxyethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylheptyl)-4,5-dihydro-1,3-bis(2-hydroxyethyl)-1H-imidazolium chloride typically involves the alkylation of imidazole derivatives. The reaction conditions often include the use of solvents such as dimethyl sulfoxide or acetonitrile, and the presence of a base like potassium carbonate to facilitate the reaction. The process may involve heating the reaction mixture to temperatures ranging from 50°C to 120°C to ensure complete conversion of reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances the reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylheptyl)-4,5-dihydro-1,3-bis(2-hydroxyethyl)-1H-imidazolium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Dimethylheptyl)-4,5-dihydro-1,3-bis(2-hydroxyethyl)-1H-imidazolium chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Dimethylheptyl)-4,5-dihydro-1,3-bis(2-hydroxyethyl)-1H-imidazolium chloride involves its interaction with cellular membranes. The compound’s hydrophobic dimethylheptyl group allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the hydroxyethyl groups can form hydrogen bonds with membrane proteins, further destabilizing the membrane structure .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Hydroxyethyl)-3-methylimidazolium chloride
  • (2-Hydroxyethyl) dimethylsulfoxonium chloride
  • 2-Hydroxyethyl methacrylate

Uniqueness

Compared to similar compounds, 2-(Dimethylheptyl)-4,5-dihydro-1,3-bis(2-hydroxyethyl)-1H-imidazolium chloride exhibits unique properties due to the presence of the dimethylheptyl group. This hydrophobic moiety enhances its ability to interact with lipid membranes, making it more effective in applications requiring membrane disruption. Additionally, the dual hydroxyethyl groups provide multiple sites for hydrogen bonding, increasing its versatility in chemical reactions .

Properties

CAS No.

93905-00-1

Molecular Formula

C16H33ClN2O2

Molecular Weight

320.9 g/mol

IUPAC Name

2-[3-(2-hydroxyethyl)-2-(2-methyloctan-2-yl)-4,5-dihydroimidazol-3-ium-1-yl]ethanol;chloride

InChI

InChI=1S/C16H33N2O2.ClH/c1-4-5-6-7-8-16(2,3)15-17(11-13-19)9-10-18(15)12-14-20;/h19-20H,4-14H2,1-3H3;1H/q+1;/p-1

InChI Key

FZURCOWWHFBOAE-UHFFFAOYSA-M

Canonical SMILES

CCCCCCC(C)(C)C1=[N+](CCN1CCO)CCO.[Cl-]

Origin of Product

United States

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